N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
The compound N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A pyrazolo[1,5-a]pyrimidine core, a bicyclic scaffold with fused pyrazole and pyrimidine rings.
- 5-(Thiophen-2-yl): A thiophene substituent at position 5, contributing π-π stacking interactions and modulating electronic properties.
- 7-(Trifluoromethyl): A CF₃ group at position 7, enhancing metabolic stability and lipophilicity.
- N,N-Dibenzyl carboxamide: A carboxamide moiety with dual benzyl groups at the terminal nitrogen, increasing steric bulk and hydrophobicity.
This structure positions the compound within a class of molecules explored for diverse biological activities, including kinase inhibition, protease modulation, and antimicrobial applications .
Properties
IUPAC Name |
N,N-dibenzyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4OS/c27-26(28,29)23-14-20(22-12-7-13-35-22)30-24-15-21(31-33(23)24)25(34)32(16-18-8-3-1-4-9-18)17-19-10-5-2-6-11-19/h1-15H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMIUGCMFWMIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
N,N-dibenzylation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. A study evaluated various derivatives against ovarian (A2780) and breast (MCF7) cancer cell lines, revealing that compounds with trifluoromethyl substitutions showed enhanced activity. For instance, the synthesis of N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide resulted in compounds that were effective at inhibiting cell proliferation in vitro .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 | 15 |
| This compound | MCF7 | 20 |
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine core is known for its ability to inhibit various enzymes. Notably, compounds from this family have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The introduction of the dibenzyl and trifluoromethyl groups in this compound enhances its binding affinity to these targets .
Psychopharmacological Potential
Pyrazolo[1,5-a]pyrimidines are also being explored for their psychopharmacological effects. The compound has shown promise as a potential anxiolytic agent due to its ability to modulate neurotransmitter systems. The structural modifications contribute to its selectivity and efficacy in binding to specific receptor sites .
Photophysical Properties
Recent studies indicate that pyrazolo[1,5-a]pyrimidines possess significant photophysical properties, making them suitable for optical applications. The incorporation of thiophene and trifluoromethyl groups enhances their fluorescence characteristics, which can be harnessed in the development of new materials for organic light-emitting diodes (OLEDs) and sensors .
Fluorescent Probes
This compound has been identified as a promising candidate for use as a fluorescent probe in biological imaging due to its high quantum yield and stability under physiological conditions .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity by blocking substrate access or altering the protein’s conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features with analogs from the literature:
Key Observations :
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The N,N-dibenzyl group increases logP compared to less bulky analogs (e.g., tetrahydrofuranylmethyl in ), which may reduce aqueous solubility but improve membrane permeability.
- Metabolic Stability : The 7-CF₃ group and thiophene are expected to slow oxidative metabolism, as seen in fluorinated pyrazolo[1,5-a]pyrimidines .
Biological Activity
N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Overview of Biological Activity
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including inhibition of key kinases involved in cancer progression. The structural modifications in this compound—such as the presence of a trifluoromethyl group and a thiophene moiety—contribute to its unique properties.
Casein Kinase 2 (CK2)
This compound has been evaluated for its inhibitory effects on CK2, a serine/threonine kinase implicated in various cellular processes including cell growth and survival. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory activity against CK2 with IC50 values in the low nanomolar range (e.g., 8 nM for CK2α) . The selectivity of these compounds has been enhanced through structural modifications, making them promising candidates for further development as anti-cancer agents.
Tropomyosin Receptor Kinases (Trk)
Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of Tropomyosin receptor kinases (Trk), which are critical in neuronal signaling and cancer biology. Certain compounds within this class demonstrated IC50 values below 5 nM against Trk, highlighting their potential as therapeutic agents .
In Vitro Studies and Efficacy
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown low micromolar activity across a panel of 60 cancer cell lines tested by the National Cancer Institute (NCI) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the thiophene ring and trifluoromethyl group enhances its lipophilicity and potentially improves cell membrane permeability. Comparative studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence potency and selectivity against target kinases .
Summary Table of Biological Activities
| Compound | Target | IC50 (nM) | Biological Effect |
|---|---|---|---|
| This compound | CK2 | 8 | Inhibitor; potential anticancer |
| Various Pyrazolo[1,5-a]pyrimidine derivatives | Trk | < 5 | Inhibitor; neuroprotective effects |
Q & A
(Basic) What synthetic strategies are recommended to optimize the yield of N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide?
Methodological Answer:
Optimization involves multi-step protocols with strict control of reaction parameters:
- Step 1: Assemble the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole precursors with β-keto esters or nitriles under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2: Introduce the thiophen-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronated thiophene derivative .
- Step 3: Incorporate the trifluoromethyl group using Umemoto’s reagent or Togni’s reagent under radical initiation .
- Step 4: N,N-dibenzylation via nucleophilic substitution with benzyl halides in the presence of a base (e.g., K₂CO₃) .
Critical Parameters: Temperature (60–120°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
(Basic) Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign signals for the pyrazolo[1,5-a]pyrimidine core (e.g., C7 trifluoromethyl at ~110–120 ppm in 13C NMR) and thiophene protons (δ 6.8–7.5 ppm in 1H NMR) .
- IR Spectroscopy: Confirm carboxamide C=O stretching (1650–1700 cm⁻¹) and trifluoromethyl C-F vibrations (1100–1200 cm⁻¹) .
- X-ray Crystallography: Resolve dihedral angles between the pyrimidine core and substituents (e.g., thiophene vs. benzyl groups) to assess planarity and steric effects .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
(Advanced) How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?
Methodological Answer:
- Key Substituent Modifications:
- Thiophene vs. Furan/Benzothiophene: Replace thiophen-2-yl with furan-2-yl to reduce steric bulk and improve solubility, as seen in analogs with comparable antimicrobial activity .
- Trifluoromethyl Positioning: Moving the CF₃ group from C7 to C5 (pyrimidine ring) may alter electron-withdrawing effects and binding affinity, as observed in kinase inhibitors .
- N,N-Dibenzyl vs. Cycloheptyl: Substituting dibenzyl with a cycloheptyl group (e.g., CAS 832126-24-6) enhances metabolic stability but reduces CNS penetration .
- Experimental Design: Synthesize 10–15 analogs, test in vitro against target enzymes (e.g., kinases, cytochrome P450), and correlate activity with computed electrostatic potential maps .
(Advanced) How can researchers resolve contradictions in reported biological activity data across similar compounds?
Methodological Answer:
- Data Triangulation: Compare assays under standardized conditions (e.g., IC₅₀ values against EGFR kinase in vs. ).
- Control Experiments: Verify purity (>95% via HPLC) and exclude off-target effects using knockout cell lines or competitive binding assays .
- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions to identify critical binding residues (e.g., hydrogen bonding with pyrimidine N1 vs. hydrophobic interactions with CF₃) .
- Meta-Analysis: Aggregate data from analogs (e.g., ’s table) to identify trends (e.g., thiophene derivatives show higher anticancer activity than furan analogs) .
(Basic) What strategies improve the compound’s stability under physiological pH conditions?
Methodological Answer:
- pH Stability Testing: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours. Pyrazolo[1,5-a]pyrimidines are typically stable at pH 4–8 but hydrolyze in strongly acidic/basic conditions .
- Stabilization Methods:
- Prodrug Design: Mask the carboxamide as an ester to enhance stability in gastric fluid .
- Lyophilization: Formulate with cyclodextrins or mannitol to prevent hydrolysis during storage .
(Advanced) Which computational methods predict binding affinity to biological targets like kinases or GPCRs?
Methodological Answer:
- Docking Studies (AutoDock Vina): Use crystal structures of targets (e.g., PDB IDs for KDR kinase) to model interactions. The trifluoromethyl group often occupies hydrophobic pockets .
- QSAR Modeling: Train models on datasets of pyrazolo[1,5-a]pyrimidines to predict bioactivity based on descriptors like logP, polar surface area, and H-bond acceptors .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., replacing dibenzyl with methyl groups) to prioritize synthetic targets .
(Basic) How to assess purity and detect trace impurities in the final compound?
Methodological Answer:
- HPLC-DAD/MS: Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Monitor UV absorption at 254 nm (aromatic rings) and 210 nm (carboxamide) .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
- TLC Monitoring: Track reaction progress using silica plates (ethyl acetate/hexane 1:1) and UV visualization .
(Advanced) What functional groups in the compound are prone to metabolic degradation, and how can they be modified?
Methodological Answer:
- Vulnerable Groups:
- N,N-Dibenzyl: Susceptible to oxidative N-dealkylation by CYP3A4. Replace with hindered amines (e.g., piperidine) or fluorinated benzyl groups to slow metabolism .
- Thiophene: May form reactive epoxides via CYP450 oxidation. Introduce electron-withdrawing substituents (e.g., Cl at thiophene C5) to reduce reactivity .
- In Vitro Assays: Incubate with liver microsomes and identify metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
